molecular formula C14H10ClFN4 B169702 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline CAS No. 184356-51-2

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline

Cat. No.: B169702
CAS No.: 184356-51-2
M. Wt: 288.71 g/mol
InChI Key: HJAGRTPTIMMQPY-UHFFFAOYSA-N
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Description

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline (CAS 184356-51-2) is an organic compound with the molecular formula C14H10ClFN4 and a molecular weight of 288.71 g/mol . This 4-anilino-6-aminoquinazoline derivative serves as a key chemical scaffold and synthetic intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents . This compound has been identified as a promising hit compound in the search for inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) infection . Structure-activity relationship (SAR) studies based on this core structure have led to the development of optimized analogues with significantly enhanced antiviral activity, demonstrating its value as a template in antiviral discovery . As part of the quinazoline chemical family, this compound shares a core structure with several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and afatinib, which function as tyrosine kinase inhibitors (TKIs), primarily targeting the Epidermal Growth Factor Receptor (EGFR) . The 4-anilinoquinazoline moiety is a privileged structure in drug discovery, known for its ability to interact with the ATP-binding site of various kinase targets . Consequently, this compound is a highly valuable intermediate for researchers synthesizing and evaluating novel quinazoline derivatives for their potential to inhibit protein kinases and combat proliferative diseases . Applications • A key intermediate in the synthesis of bioactive molecules. • A core scaffold for the development of antiviral agents, particularly against coronaviruses like MERS-CoV . • A building block for designing and synthesizing novel potential tyrosine kinase inhibitors for cancer research . Handling and Usage This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4/c15-11-6-9(2-3-12(11)16)20-14-10-5-8(17)1-4-13(10)18-7-19-14/h1-7H,17H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAGRTPTIMMQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Nitro-Containing Precursors

The most widely documented route involves the sequential synthesis of 4-(3-chloro-4-fluoroanilino)-6-nitroquinazoline followed by nitro-group reduction. As detailed in patent literature, 7-fluoro-6-nitroquinazolin-4(3H)-one undergoes chlorination using phosphorus oxychloride (POCl₃) in toluene with triethylamine as a base, achieving 85–92% conversion at 80–90°C. Subsequent coupling with 3-chloro-4-fluoroaniline at 40–50°C yields the nitro intermediate, which is then reduced to the target amine.

Critical parameters:

  • Chlorination efficiency : Excess POCl₃ (1.5–2.0 eq.) ensures complete conversion, but recent methods reduce molar excess from 55× to 11.5× through azeotropic distillation with toluene.

  • Coupling kinetics : Reaction completion within 1 hour at 50°C, facilitated by the electron-withdrawing nitro group enhancing electrophilicity at C4.

One-Pot Reaction Methodologies

A breakthrough in process chemistry involves consolidating chlorination, coupling, and functionalization into a single reactor. This method eliminates intermediate isolation, reducing solvent waste and processing time by 40% compared to stepwise approaches. Key stages:

  • Chlorination : Thionyl chloride (SOCl₂) with catalytic DMF converts 7-fluoro-6-nitroquinazolin-4(3H)-one to 4-chloro-7-fluoro-6-nitroquinazoline.

  • Amination : Direct addition of 3-chloro-4-fluoroaniline in THF/tert-butanol (7:3) at 10–15°C achieves 94% yield.

  • In-situ reduction : Optional hydrogenation using Raney nickel in THF converts the nitro group to amine without isolating intermediates.

Advantages :

  • Reduced purification needs: Final purity ≥99.6% via pH-controlled crystallization.

  • Scalability: Demonstrated at 150 kg batch size with consistent yields.

Nitro-to-Amine Reduction Techniques

Tin(II) Chloride Dihydrate Reduction

The canonical method employs SnCl₂·2H₂O in ethyl acetate at 75°C for 2 hours, achieving 89% yield. Mechanistic studies suggest a two-electron transfer process, where Sn²⁺ reduces the nitro group to amine via nitroso and hydroxylamine intermediates.

Optimization considerations :

  • Stoichiometry : 3.0–3.5 eq. SnCl₂ ensures complete reduction while minimizing tin oxide byproducts.

  • Workup : Sequential washes with sodium bicarbonate neutralize excess acid, followed by methanol recrystallization for ≥99% purity.

Catalytic Hydrogenation

Alternative protocols use H₂ gas (50–100 psi) over Pd/C (5% w/w) in ethanol at 50°C. This method avoids heavy metal waste but requires careful control of:

  • Catalyst activation : Pre-reduction with H₂ at 25°C for 30 minutes prevents quinazoline over-reduction.

  • Selectivity : Nitro groups reduce preferentially over halogens, with <2% dehalogenation observed.

Comparative performance :

ParameterSnCl₂ ReductionCatalytic Hydrogenation
Yield89%92%
Reaction Time2 hours6 hours
Byproduct ToxicityHigh (Sn waste)Low (Pd recyclable)
Scalability≤100 g≥500 kg

Industrial-Scale Process Design

Solvent and Reagent Recovery

Large-scale production (e.g., 113 kg batches) emphasizes:

  • Toluene recycling : Azeotropic distillation recovers >85% solvent for reuse in chlorination steps.

  • Triethylamine neutralization : HCl byproducts from POCl₃ reactions are neutralized to yield triethylamine hydrochloride, separable via centrifugation.

Crystallization and Purification

Final purification uses methanol-triethylamine mixtures (pH 7–8) at 50–60°C. This achieves:

  • Purity enhancement : Crude product (95–97%) → 99.6% after recrystallization.

  • Particle size control : Slow cooling (0.5°C/min) generates 50–100 μm crystals ideal for filtration.

Emerging Methodologies and Modifications

Microwave-Assisted Synthesis

Lab-scale adaptations employ microwave irradiation (600 W, 118°C) to accelerate cyclization steps, reducing reaction times from 6 hours to 20 minutes. However, energy costs limit industrial adoption.

Morpholine Functionalization

Patent data describes introducing morpholinyl-propoxy groups post-reduction, expanding the compound’s utility in kinase inhibitor derivatization. This involves:

  • Alkylation : 3-morpholin-4-yl-propan-1-ol with intermediate chlorides in THF.

  • Hydrogenolysis : Simultaneous nitro reduction and ether deprotection using H₂/Pd.

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity : Reverse-phase C18 column (UV 254 nm), retention time 8.2 min.

  • Spectroscopic validation :

    • ¹H NMR (DMSO-d₆): δ 10.54 (s, 1H, NH), 7.71–7.68 (m, 2H aromatic).

    • IR : 3297 cm⁻¹ (N-H stretch), 1607 cm⁻¹ (C=N quinazoline) .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core, enhancing their chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline serves as a significant intermediate in the synthesis of various anticancer agents. Its structure allows it to interact with biological macromolecules, making it a valuable tool for designing targeted therapies against cancer.

Anticancer Activity

Numerous studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic activity with IC50 values indicating strong inhibitory effects on cell growth:

CompoundCell LineIC50 (µM)
This compoundA4310.63 - 1.52
This compoundMCF-70.28
This compoundA5492.77

These results highlight its potential as a therapeutic agent in treating cancers that are driven by aberrant EGFR signaling .

Synthesis and Derivative Development

The compound is not only important for its direct applications but also as a precursor for synthesizing more complex quinazoline derivatives with enhanced biological activities. Researchers have modified its structure to improve solubility and potency, leading to compounds with even lower IC50 values against EGFR .

Notable Derivatives

  • Gefitinib : A well-known EGFR inhibitor derived from similar quinazoline structures.
  • Erlotinib : Another derivative used in non-small cell lung cancer treatment.

These derivatives often exhibit improved pharmacokinetic profiles and selectivity for EGFR, showcasing the importance of structural modifications .

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in the development of materials with specific electronic or optical properties. Its unique chemical structure allows for potential uses in organic electronics and photonic devices .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by Conconi et al. explored various quinazoline derivatives, including those based on this compound, demonstrating their effectiveness as EGFR tyrosine kinase inhibitors with significant cytotoxic effects across multiple cancer cell lines .

Case Study 2: Structural Optimization

Research by Abouzeid and Shouman focused on modifying the aniline moiety in quinazolines to enhance binding affinity to EGFR. Their findings indicated that specific substitutions could lead to compounds with IC50 values lower than those of established drugs like lapatinib, underscoring the potential of tailored derivatives based on this compound .

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, the compound inhibits its tyrosine kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This makes it a potent inhibitor of cancer cell growth .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The structural uniqueness of 6-amino-4-(3-chloro-4-fluoroanilino)quinazoline lies in its substitution pattern. Key analogues include:

Compound Name Substituents (Quinazoline Positions) Key Structural Differences
This compound 6-NH₂; 4-(3-Cl-4-F-anilino) Reference compound
Gefitinib (ZD1839) 7-OCH₃; 6-(3-morpholinopropoxy); 4-(3-Cl-4-F-anilino) Methoxy and morpholinopropoxy groups at 6/7 positions
Afatinib 6-(4-dimethylamino-but-2-enamido); 7-(tetrahydrofuran-3-yloxy); 4-(3-Cl-4-F-anilino) Irreversible binding via acrylamide group at position 6
QNZ (6-Amino-4-(4-phenoxyphenylethylamino)quinazoline) 4-(4-phenoxyphenylethylamino); 6-NH₂ Bulky phenoxyphenylethylamino group at position 4
Ethyl 6-amino-4-(6-(benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carboxylate 3-carboxylate; 7-tetrahydrofuran-3-yl-oxy Pyridine and benzyloxy modifications

Key Observations :

  • The 3-chloro-4-fluoroanilino group at position 4 is a shared feature in gefitinib, afatinib, and the target compound, critical for EGFR inhibition .
  • Bulky substituents (e.g., QNZ’s phenoxyphenylethylamino) reduce kinase selectivity but enhance NF-κB inhibitory activity .
  • Afatinib’s acrylamide group enables covalent binding to EGFR, improving potency but increasing toxicity .
Pharmacological Activity and Target Specificity
Compound Primary Target IC₅₀/EC₅₀ (nM) Notable Findings
This compound EGFR Not reported Structural precursor to gefitinib; limited direct activity data
Gefitinib EGFR 2–33 Clinically approved for NSCLC; reversible ATP-competitive inhibitor
Afatinib EGFR/HER2 0.5–10 Irreversible inhibitor; effective against T790M resistance mutations
QNZ NF-κB 10–100 Synergizes with NSAIDs to induce apoptosis in ovarian cancer cells
Compound 47 () Undisclosed kinase 56% yield 56% yield in synthesis; >97% purity but no explicit bioactivity reported

Key Observations :

  • This compound’s role as a synthetic intermediate limits standalone pharmacological data, though its derivatives (e.g., gefitinib) are well-characterized .
  • QNZ’s NF-κB inhibition (IC₅₀ ~10–100 nM) demonstrates divergent applications compared to EGFR-focused analogues .

Key Observations :

  • The target compound is synthesized efficiently (97.6% yield) via nitro reduction, contrasting with gefitinib’s lower yield (34.8%) due to multi-step complexity .
  • QNZ derivatives achieve high yields (80–88%) via nucleophilic substitution, highlighting scalability for preclinical studies .

Biological Activity

6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its antiviral properties against coronaviruses. This compound's structure, featuring both amino and chloro-fluoro substitutions, contributes to its interaction with various biological targets, particularly protein kinases such as the epidermal growth factor receptor (EGFR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H11ClFN4\text{C}_{14}\text{H}_{11}\text{ClF}\text{N}_4

This compound is characterized by:

  • Molecular Weight : 292.72 g/mol
  • CAS Number : 184356-51-2
  • Solubility : Varies based on solvent, typically low in water but soluble in organic solvents.

The biological activity of this compound primarily involves the inhibition of tyrosine kinases, which are crucial in the signaling pathways that regulate cell proliferation and survival. The presence of the chloro and fluoro groups enhances its binding affinity to the ATP-binding site of EGFR, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes key findings from various studies regarding its anticancer effects:

StudyCell LineIC50 (nM)Mechanism
Abouzeid & Shouman (2023) MCF-7 (breast cancer)0.13EGFR inhibition
Lu et al. (2023) A431 (epidermoid carcinoma)10.2Inhibition of EGFR resistant cells
PMC7414322 (2020) Various cancer lines0.157Inhibition of MERS-CoV, potential anticancer activity

Antiviral Activity

Recent research has also explored the antiviral properties of this compound against coronaviruses, particularly MERS-CoV. The compound demonstrated significant inhibitory effects with an IC50 value of 0.157 μM, indicating a promising therapeutic potential against viral infections while exhibiting no cytotoxicity in tested cell lines .

Case Studies

  • EGFR Inhibition in Cancer Cells :
    In a study by Abouzeid and Shouman, various derivatives of quinazoline were synthesized and tested for their activity against human breast cancer cells (MCF-7). The derivative containing this compound exhibited potent EGFR inhibitory activity with an IC50 value of 0.13 nM, demonstrating its potential as an effective anticancer agent.
  • Antimetastatic Effects :
    Another significant study focused on the antimetastatic effects of related quinazoline compounds in osteosarcoma cells (U-2 OS). The results indicated that these compounds inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
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